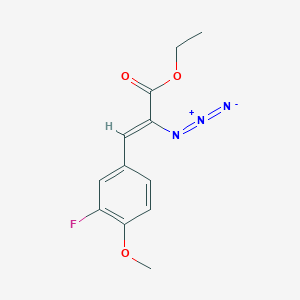
(Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate is a chemical compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains an azido group, a fluoro-substituted aromatic ring, and an ester functional group, making it a versatile molecule for synthetic and analytical purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acrylate, 3-fluoro-4-methoxybenzaldehyde, and sodium azide.
Formation of Intermediate: The first step involves the condensation of ethyl acrylate with 3-fluoro-4-methoxybenzaldehyde under basic conditions to form an intermediate compound.
Azidation: The intermediate compound is then treated with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to introduce the azido group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: Reduction of the azido group can yield amines or other reduced products.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
科学研究应用
(Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in click chemistry reactions.
Biology: The compound can be used as a probe for studying biological processes involving azido groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate involves its interaction with molecular targets through its functional groups. The azido group can participate in bioorthogonal reactions, while the ester and fluoro-substituted aromatic ring can interact with various biological molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
Methyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-azido-3-(4-methoxyphenyl)acrylate: Lacks the fluoro substitution on the aromatic ring.
Ethyl 2-azido-3-(3-fluoro-phenyl)acrylate: Lacks the methoxy substitution on the aromatic ring.
Uniqueness
(Z)-ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various synthetic and analytical applications.
属性
分子式 |
C12H12FN3O3 |
|---|---|
分子量 |
265.24 g/mol |
IUPAC 名称 |
ethyl (Z)-2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12FN3O3/c1-3-19-12(17)10(15-16-14)7-8-4-5-11(18-2)9(13)6-8/h4-7H,3H2,1-2H3/b10-7- |
InChI 键 |
DEYLWZNOMZFAJQ-YFHOEESVSA-N |
手性 SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC)F)/N=[N+]=[N-] |
规范 SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)F)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


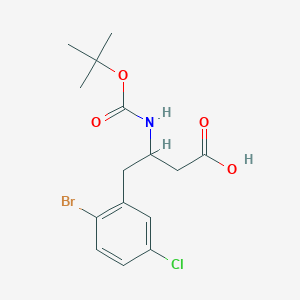
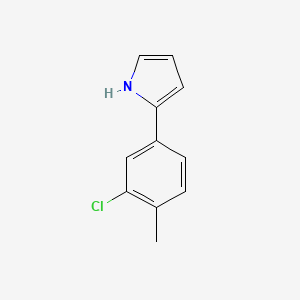
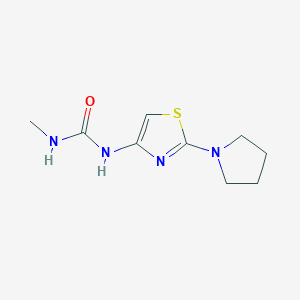
![benzyl-(3-morpholin-4-ium-4-ylpropyl)-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;dichloride](/img/structure/B13729472.png)
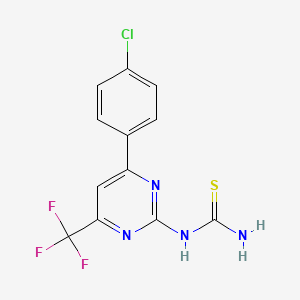
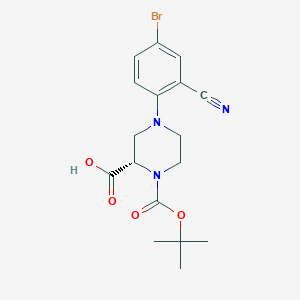
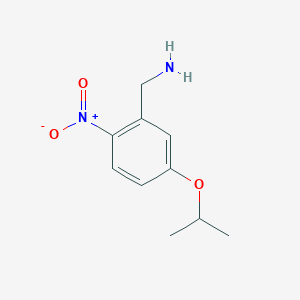
![{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13729502.png)
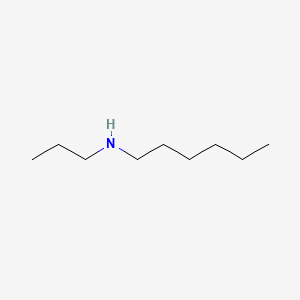

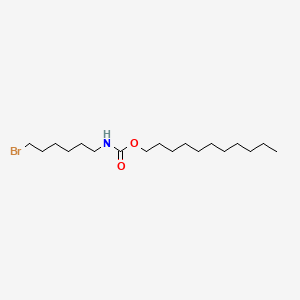
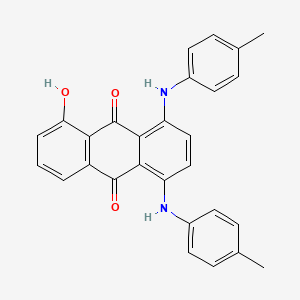
![ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate](/img/structure/B13729524.png)

